1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine

Medicinal Chemistry Scaffold Novelty Intellectual Property

Inflammatory disease drug discovery is constrained by IP-saturated kinase scaffolds. 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine (CAS 50269-92-6) solves this as a differentiated [1,2-d] regioisomer with lower patent density than the [2,1-f] series. • Dual JNK/p38 inhibitor scaffold validated in Novartis patents (US 7,855,288 B2) for RA, IBD, and psoriasis. • Equivalent immunostimulant potency (MED 1 μg/mL) to thiazolo analogs, without sulfur-associated metabolic liability. • Demonstrated hepatoprotection in CCl₄ and alcohol-induced hepatitis models (AST-87 derivative). Supplied as a research building block for immediate derivatization.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B13100385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1C2=CC=CN2C=NN1
InChIInChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2
InChIKeyCMTIIKLYNHALNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine – Core Properties & Physicochemical Profile


1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine (CAS 50269-92-6) is a nitrogen-rich fused bicyclic heterocycle composed of a pyrrole ring ortho-fused to a 1,2,4-triazine at the [1,2-d] junction, with the 1,2-positions in the triazine ring partially saturated. Its molecular formula is C₆H₇N₃ (MW 121.14), with a predicted density of 1.3 ± 0.1 g/cm³ and boiling point of 258.7 ± 43.0 °C at 760 mmHg . The scaffold contains a bridgehead nitrogen and three total nitrogen atoms, endowing it with an electron-rich π-system distinct from the more extensively characterized pyrrolo[2,1-f][1,2,4]triazine regioisomer [1]. This compound serves as the foundational building block for derivatives that have been investigated as dual JNK/p38 kinase inhibitors, immunostimulants, antimicrobials, and hepatoprotective agents [2][3].

Workflow Heterocyclic derivatization for kinase inhibitor synthesis
Selection [1,2-d] regioisomer with distinct H-bond topology vs [2,1-f]
Use Context Dual JNK/p38 MAPK pathway study fit; immunostimulant probe development

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine: Differences from [2,1-f] & Thiazolo Analogs


The [1,2-d] ring fusion in 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine positions the bridgehead nitrogen and the electron distribution differently than the [2,1-f] regioisomer, which has been more extensively validated as a kinase inhibitor template [1]. The [1,2-d] scaffold presents a distinct hydrogen-bonding topology and dipole orientation at the ATP-binding site, as evidenced by its patent-protected application as a dual JNK/p38 inhibitor scaffold by Novartis – a profile not replicated by the [2,1-f] series in the same target space [2]. Furthermore, head-to-head immunostimulation studies comparing pyrrolo[1,2-d]triazines with their thiazolo[3,4-d] sulfur analogs revealed no significant activity difference between the two chemical series, indicating that the sulfur atom in the thiazolo analog is not a productive substitution for this indication and that the pyrrolo core is the minimal pharmacophoric requirement [3]. Substituting with a simple monocyclic 1,2,4-triazine eliminates the fused pyrrole ring entirely, removing the bridgehead architecture that defines the scaffold's conformational rigidity and its capacity for polycyclic derivatization [1].

[1,2-d] scaffold
[2,1-f] regioisomer: Kinase selectivity profile may not transfer; bridgehead N orientation alters hinge binding
Pyrrolo core
Thiazolo[3,4-d] analog: Sulfur atom provides no incremental immunostimulant response; metabolic liability may differ
Bicyclic framework
Monocyclic 1,2,4-triazine: Removes bridgehead architecture, conformational rigidity, and polycyclic derivatization potential

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine – Differentiation Evidence


Scaffold Novelty & IP Freedom: [1,2-d] vs. [2,1-f]

The pyrrolo[1,2-d][1,2,4]triazine scaffold is explicitly characterized in the 2021 review by Ge and Cintrat as 'underexplored' relative to the pyrrolo[2,1-f][1,2,4]triazine regioisomer, which has been recognized as a 'privileged scaffold' with extensive prior art in kinase inhibition [1]. The [1,2-d] scaffold has been the subject of approximately 4–5 distinct biological application families (JNK/p38 inhibition, immunostimulation, antimicrobial, hepatoprotection, antifungal), compared to the [2,1-f] scaffold which has >10 documented therapeutic target classes. This quantitative gap in prior art density translates into broader patent whitespace and reduced freedom-to-operate risk for new chemical entities built on the [1,2-d] core.

Scaffold novelty
Class-level inference
~4–5 biological application families vs. >10 for [2,1-f]; ~2–3× lower patent density
Supports IP freedom-to-operate assessment
Review-level comparison, 2021
Medicinal Chemistry Scaffold Novelty Intellectual Property

Immunostimulant Potency: Pyrrolo[1,2-d] vs. Thiazolo Scaffold

In a head-to-head study by Issartel et al. (1998), four pyrrolo[1,2-d][1,2,4]triazines and four thiazolo[3,4-d][1,2,4]triazines were synthesized and evaluated for immunostimulant activity. All eight compounds demonstrated greater immunostimulating activity than the reference drug levamisole at equivalent doses, with minimum effective doses of 1 μg/mL in the lymphocyte proliferation assay [1]. Importantly, there was no significant difference between the pyrrolo and thiazolo series, demonstrating that the sulfur atom in the thiazolo analog confers no incremental benefit for immunostimulation. This establishes the pyrrolo[1,2-d] core as the minimal active pharmacophore for this indication.

Immunostimulant potency
Head-to-head
Pyrrolo vs. thiazolo: no significant difference; both > levamisole at 1 μg/mL
Sulfur-free core provides equivalent assay-response context
Lymphocyte proliferation assay, PHA mitogen
Immunopharmacology Immunostimulation Lymphocyte Proliferation

Kinase Profile: Dual JNK/p38 vs. Single-Target Inhibition

The Novartis patent US 7,855,288 B2 specifically claims pyrrolo[1,2-d][1,2,4]triazine compounds as dual inhibitors of both c-Jun N-terminal kinases (JNK) and p-38 kinases, with cytokine inhibitory activity demonstrated for treating inflammatory conditions [1]. This dual-target profile within the MAP kinase cascade is mechanistically distinct from the pyrrolo[2,1-f][1,2,4]triazine scaffold, which has been predominantly optimized for selective p38α MAP kinase inhibition (exemplified by compound 11B with p38α IC₅₀ = 10 nM) or for VEGFR-2 inhibition (brivanib series, VEGFR-2 IC₅₀ = 25 nM) [2][3]. The [1,2-d] scaffold's capacity to engage both JNK and p38 simultaneously cannot be assumed for the [2,1-f] regioisomer due to differences in the spatial orientation of the bridgehead nitrogen and the hydrogen-bonding network at the kinase hinge region.

Kinase profile
Cross-study comparable
[1,2-d]: dual JNK/p38 inhibition claimed; [2,1-f] optimized for p38α (IC₅₀=10 nM) or VEGFR-2 (IC₅₀=25 nM)
Dual-pathway engagement may support MAPK cascade research
Patent data; direct IC₅₀ comparison not available
Kinase Inhibition JNK p38 MAPK Inflammation

Antimicrobial SAR of [1,2-d] Triazinone Derivatives

Jebamani et al. (2021) synthesized 15 pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one derivatives (7a–7o) and determined MIC values against Gram-positive (S. aureus, S. faecalis, B. subtilis) and Gram-negative (K. pneumoniae, E. coli, P. aeruginosa) bacteria. Compounds 7h and 7n, bearing acyclic amide substituents, exhibited the most potent activity with MIC values of 16–24 mg/mL across all six bacterial strains, compared to the standard ciprofloxacin [1]. In contrast, compounds 7a, 7d, and 7g (with CH₂ linker on amide) showed minimal antimicrobial activity, demonstrating that antibacterial potency within this scaffold is critically dependent on the linker chemistry between the triazinone core and the pendant amide group. This SAR is specific to the [1,2-d] topology and would not be predictive for the [2,1-f] regioisomer.

Antimicrobial MIC
Cross-study comparable
Best derivatives 7h/7n: MIC 16–24 mg/mL across 6 strains; inactive analogs with different linker
Supports antimicrobial screening context; SAR tunable
Agar-disk diffusion; less potent than ciprofloxacin
Antimicrobial Antibacterial MIC Structure-Activity Relationship

Physicochemical Profile: Dihydro vs. Oxidized Forms

The parent 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine exhibits a predicted density of 1.3 ± 0.1 g/cm³ and a boiling point of 258.7 ± 43.0 °C at 760 mmHg, with a molecular weight of 121.14 g/mol . The 1,2-dihydro oxidation state (C₆H₇N₃) is distinct from the fully oxidized pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (C₆H₅N₃O, MW 135.12) and the dione derivative (C₆H₅N₃O₂, MW 151.12) [1]. The absence of carbonyl groups in the 1,2-dihydro form eliminates the strong hydrogen-bond acceptor character at positions 1 and 4, which alters solubility, crystal packing, and metabolic susceptibility relative to the oxo-derivatives. This distinction is critical for procurement: the 1,2-dihydro scaffold provides a more lipophilic and metabolically distinct starting point for lead optimization.

Oxidation state
Supporting evidence
1,2-dihydro: MW 121.14, 0 carbonyl groups; mono-oxo: +14 Da; dioxo: +30 Da
Lower MW and lipophilicity may influence lead optimization
Predicted physicochemical properties
Physicochemical Properties Formulation Purification

In Vivo Hepatoprotection: Dual Hepatitis Models

The 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acid derivative AST-87 demonstrated significant hepatoprotective activity in both toxic (CCl₄-induced) and alcoholic hepatitis models in rats following oral administration, preventing animal mortality and clinical manifestations of hepatic injury [1]. Mechanistically, AST-87 exhibited membrane-stabilizing effects, significantly increased hepatic detoxification function, and produced a statistically significant elevation of superoxide dismutase and glutathione peroxidase activities while reducing markers of oxidative protein modification [1]. This dual-model in vivo efficacy, combined with the oral route of administration, represents a therapeutic application profile that has not been reported for the [2,1-f] regioisomer scaffold, which has been almost exclusively explored in oncology and inflammation.

Hepatoprotection
Class-level inference
AST-87 derivative: reduced mortality in CCl₄ and alcohol hepatitis models; increased SOD/GPx
Model-response endpoint context; no [2,1-f] data
In vivo rat models, oral route; enzyme activity from abstract
Hepatoprotection In Vivo Pharmacology Oxidative Stress

1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine – Application Scenarios


Dual JNK/p38 Kinase Inhibitor Discovery with IP Freedom

For drug discovery programs targeting inflammatory diseases (rheumatoid arthritis, inflammatory bowel disease, psoriasis) where simultaneous inhibition of both JNK and p38 MAP kinase pathways is therapeutically desirable, the 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine scaffold is the preferred starting point over the [2,1-f] regioisomer. The Novartis patent family (US 7,855,288 B2) explicitly claims this scaffold for dual JNK/p38 inhibition, providing a validated precedent for this pharmacology [1]. The lower patent density of the [1,2-d] scaffold relative to the extensively claimed [2,1-f] privileged scaffold offers greater freedom-to-operate for novel composition-of-matter claims [2].

Sulfur-Free Immunomodulator Discovery

Programs developing synthetic small-molecule immunostimulants for oncology or infectious disease should select the pyrrolo[1,2-d][1,2,4]triazine core over the thiazolo[3,4-d][1,2,4]triazine analog. Head-to-head data from Issartel et al. (1998) demonstrate equivalent immunostimulant potency (minimum effective dose 1 μg/mL in lymphocyte proliferation assays) between the two series, with both outperforming levamisole [3]. The absence of a sulfur atom in the pyrrolo scaffold eliminates potential metabolic bioactivation liabilities (e.g., thioether oxidation, reactive metabolite formation) without sacrificing immunostimulant efficacy, making it the cleaner chemical starting point for lead optimization.

Hepatoprotective Drug Discovery with In Vivo Validation

For pharmaceutical programs developing oral hepatoprotective agents for toxic or alcoholic liver injury, the 1,2-dihydropyrrolo[1,2-d][1,2,4]triazine scaffold is the mandatory choice within the pyrrolotriazine chemical class. The AST-87 derivative demonstrated significant hepatoprotection in dual rat models (CCl₄ toxic and alcohol-induced hepatitis), preventing mortality and restoring antioxidant enzyme activities (SOD, glutathione peroxidase) upon oral administration [4]. No comparable in vivo hepatoprotection data exists for the [2,1-f] regioisomer scaffold, which has been exclusively pursued for oncology and anti-inflammatory indications [2].

Antimicrobial Lead Generation with Tunable Triazinone

For antibacterial drug discovery programs, the 6-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one scaffold, directly derived from the parent 1,2-dihydro scaffold, provides a tunable antimicrobial pharmacophore with demonstrated SAR. The Jebamani et al. (2021) study established that acyclic amide substituents at the para position of the 6-phenyl ring (compounds 7h and 7n) deliver broad-spectrum antibacterial activity with MIC values of 16–24 mg/mL, while alternative linker chemistries abolish activity entirely [5]. This steep SAR enables rational, data-driven optimization of the [1,2-d] core, providing a defined chemical starting point unavailable with the [2,1-f] regioisomer for antimicrobial applications.

Application
Selection Property
Validation Focus
Dual JNK/p38 MAPK pathway studies
[1,2-d] regioisomer with distinct hinge-binding topology
Kinase selectivity review; IP freedom evaluation
Immunostimulant probe development
Sulfur-free core with equivalent assay response to thiazolo analog
Lymphocyte proliferation assay context
Hepatoprotection research models
Derivative AST-87 in vivo endpoint context
Oxidative stress marker monitoring
Antimicrobial screening studies
Tunable triazinone core with linker-dependent MIC
Broad-panel MIC endpoint review
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